molecular formula C15H16N6OS B12162009 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

Katalognummer: B12162009
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: RNRKJMLHOCQFCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a cyclopentanecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and an appropriate aldehyde.

    Formation of the Tetrazole Ring: Using a cyclization reaction involving an azide and a nitrile.

    Coupling Reactions: Connecting the benzothiazole and tetrazole rings to the cyclopentanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Using halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
  • 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxylate

Uniqueness

The uniqueness of 1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Eigenschaften

Molekularformel

C15H16N6OS

Molekulargewicht

328.4 g/mol

IUPAC-Name

1-(1,3-benzothiazol-2-ylmethyl)-N-(2H-tetrazol-5-yl)cyclopentane-1-carboxamide

InChI

InChI=1S/C15H16N6OS/c22-13(17-14-18-20-21-19-14)15(7-3-4-8-15)9-12-16-10-5-1-2-6-11(10)23-12/h1-2,5-6H,3-4,7-9H2,(H2,17,18,19,20,21,22)

InChI-Schlüssel

RNRKJMLHOCQFCO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CC2=NC3=CC=CC=C3S2)C(=O)NC4=NNN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.